molecular formula C10H13NO3 B2503893 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid CAS No. 99075-99-7

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid

Cat. No. B2503893
CAS RN: 99075-99-7
M. Wt: 195.218
InChI Key: QQAKUTQSHWHIMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives is a common theme across several papers. For instance, paper describes the synthesis of 2-hydroxypyrazolo[1,5-a]pyridine through the reaction of ethyl 2-pyridylacetate with hydroxylamine-O-sulfonic acid. Similarly, paper reports the synthesis of 6-hydroxy-4-phenoxy-2-oxo-1-substituted pyridine-3-carboxyanilides from 7-amino-2,4,5-trioxo-3-phenylpyrano(3,4-e)-(1,3)-oxazines with sodium phenoxide in phenol. These methods involve the functionalization of the pyridine ring and could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield a wide range of compounds with different properties. For example, paper discusses the synthesis of a pyridine derivative that can act as a tridentate ligand, indicating the potential for complex formation. Paper provides insights into the crystal structure of a pyridine-based compound, which could be relevant for understanding the structural aspects of "2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid".

Chemical Reactions Analysis

The reactivity of pyridine derivatives is highlighted in several papers. Paper shows that 2-hydroxypyrazolo[1,5-a]pyridine can undergo nitrosation, nitration, and bromination at the C-3 position. Paper explores the aminomethylation of 3-hydroxy pyridines, which is directed primarily to position 6 and then 4 of the pyridine ring. These reactions demonstrate the reactivity of the pyridine ring and its substituents, which is crucial for the chemical manipulation of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. Paper investigates the interactions of pyridine dicarboxylic acids with heavy metal ions, revealing the complexation behavior of these compounds. Paper synthesizes multifunctional compounds with pyridine-2,6-dicarboxylic acid and characterizes them using various spectroscopic techniques, providing information on their physical and chemical properties.

Scientific Research Applications

  • Synthesis of Vitamin B6 Derivatives :Research has shown that related compounds to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, such as 3-hydroxy-4-hydroxymethyl-2-methyl-5-pyridineacetic and -5-pyridine-propionic acids, play a role in the synthesis of Vitamin B6 derivatives. This synthesis process involves complex reactions including acid hydrolysis and nuclear magnetic resonance studies to understand the molecular interactions and bonding mechanisms in these compounds (Tomita et al., 1966).

  • Functionalized Pyridine Derivatives :Another study investigated the synthesis of functionalized 4H-Pyrano[3,2-c]pyridines from compounds closely related to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid. The study highlights the versatility of these compounds in reacting with various other chemicals to produce a range of fused systems, which can have applications in various fields including pharmaceuticals and material science (Mekheimer et al., 1997).

  • Precursor for Unsymmetrical Diamide Ligands :A related compound, methyl 2-[N-(2′-pyridylmethyl)carbamyl]pyridine-6-carboxylate, has been identified as a precursor for unsymmetrical diamide ligands. This compound demonstrates the ability to form complex molecular structures with potential applications in coordination chemistry and catalyst design. The study included crystal structure analysis and explored the potential for forming polymetallic species (Napitupulu et al., 2006).

  • Enzymatic Oxidation in Biosynthesis :The enzymatic oxidation of 3-hydroxyanthranilic acid, which is a biosynthesis route to produce pyridine-2-carboxylic acid (a compound structurally similar to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid), is used in the production of pharmaceuticals, herbicides, and metal salts for applications in nutritional supplements. The study also emphasizes the importance of selecting non-toxic extractant-diluent systems in the extraction process (Datta & Kumar, 2014).

  • Supramolecular Synthon in Crystal Engineering :Studies on pyrazinecarboxylic acids, which are structurally related to 2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid, have focused on the recurrence of carboxylic acid-pyridine supramolecular synthons in their crystal structures. These findings are significant for future crystal engineering strategies, as they provide insights into molecular features and their correlation with supramolecular synthons (Vishweshwar et al., 2002).

Safety and Hazards

The compound is classified as a potential skin irritant, eye irritant, and respiratory irritant . Safety precautions include avoiding contact with skin and eyes, and avoiding inhalation of dust. In case of contact, rinse thoroughly with water .

properties

IUPAC Name

2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(2)3-8-4-7(10(13)14)5-9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAKUTQSHWHIMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=CC(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-6-(2-methylpropyl)pyridine-4-carboxylic acid

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